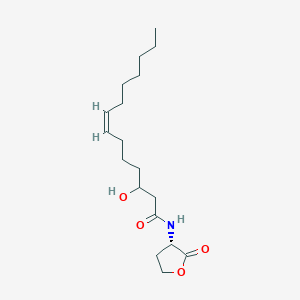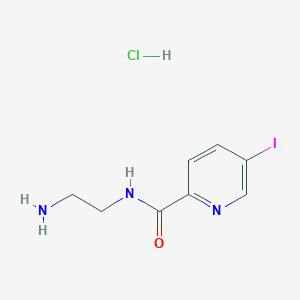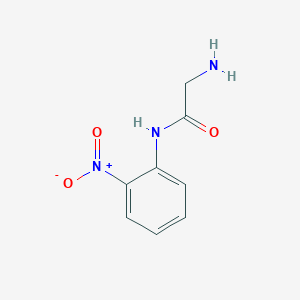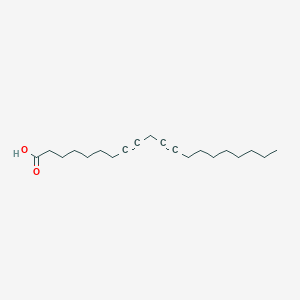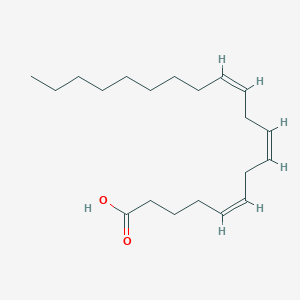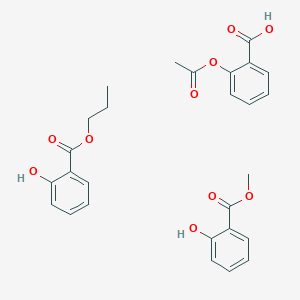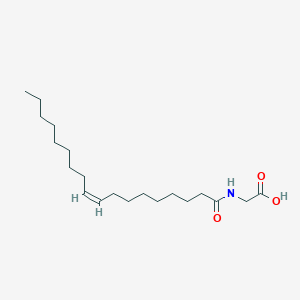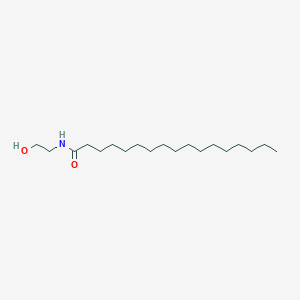
角鲨烯
描述
Squalene is a naturally occurring organic compound classified as a triterpenic hydrocarbon. It is a crucial intermediate in the biosynthesis of cholesterol and other sterols in plants and animals. Squalene was first identified in 1916 in the liver oil of deep-sea sharks by the Japanese chemist Mitsumaru Tsujimoto, which is why it is named after the shark family "Squalidae" . It is widely distributed in nature, found in various plants, animals, and microorganisms .
作用机制
Target of Action
Squalene is a naturally occurring linear triterpene formed via the mevalonate or MEP biosynthetic pathway . It is widely distributed in microorganisms, plants, and animals . The primary target of squalene is squalene monooxygenase , an enzyme that plays a crucial role in the biosynthesis of sterols .
Mode of Action
Squalene interacts with its target, squalene monooxygenase, to initiate the conversion of squalene into 2,3-oxidosqualene . This conversion is the first oxygenation step in the sterol biosynthesis pathway . Squalene monooxygenase catalyzes the oxidation of one of squalene’s terminal double bonds, resulting in 2,3-oxidosqualene .
Biochemical Pathways
Squalene is a key intermediate in the mevalonate-cholesterol pathway . It is synthesized by coupling two molecules of farnesyl pyrophosphate . The conversion of squalene to 2,3-oxidosqualene is the first step in the synthesis of sterols, including cholesterol and ergosterol . This process involves a series of reactions, including the removal of three methyl groups, the reduction of one double bond by NADPH, and the migration of the other double bond .
Pharmacokinetics
It is known that squalene is ubiquitously distributed in human tissues, where it is transported in serum generally in association with very low-density lipoproteins . Squalene has been found to form nanoassemblies with better pharmacokinetics when linked to a bioactive compound .
Result of Action
The action of squalene has several molecular and cellular effects. It plays a critical role in cellular physiological processes . It is also known to maintain the redox balance in cells, scavenge excessive O2ˉ, and alleviate lipid peroxidation damage . Moreover, squalene has been found to have potential inhibitory effects on DNA topoisomerase II alpha .
Action Environment
The action, efficacy, and stability of squalene can be influenced by various environmental factors. For instance, the oxidative potential of the environment can affect the susceptibility of squalene to lipid peroxidation . Additionally, bioprocess conditions and regulation factors can influence the production of squalene in microbes .
科学研究应用
Squalene has a wide range of applications in various fields:
Chemistry: Used as a precursor in the synthesis of sterols and other complex molecules.
Biology: Plays a role in the biosynthesis of cholesterol and other sterols in living organisms.
Industry: Employed in cosmetics for its moisturizing and emollient properties, and in pharmaceuticals for its stability and biocompatibility
生化分析
Biochemical Properties
Squalene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, squalene synthase (SQS) catalyzes the fusion of two FPP molecules into one molecule of squalene .
Cellular Effects
Squalene has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Squalene, the main component of skin surface polyunsaturated lipids, shows some advantages for the skin as an emollient and antioxidant, and for hydration and its antitumor activities .
Molecular Mechanism
Squalene exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: Squalene can be synthesized through the coupling of two molecules of farnesyl pyrophosphate, a process that occurs naturally in many organisms . In the laboratory, squalene can be produced through chemical synthesis involving the oligomerization of isoprene units.
Industrial Production Methods: Traditionally, squalene has been extracted from shark liver oil, but due to environmental concerns and the decline in shark populations, alternative sources have been explored. Microbial production using genetically engineered strains of yeast and bacteria has become a sustainable and efficient method . For instance, Saccharomyces cerevisiae and Yarrowia lipolytica have been engineered to overproduce squalene . Additionally, plant sources such as olive oil, amaranth oil, and rice bran oil are also used for commercial extraction .
Types of Reactions:
Hydrogenation: Squalene can be hydrogenated to form squalane, a saturated hydrocarbon used in cosmetics and pharmaceuticals.
Cracking: Thermal decomposition of squalene can yield smaller hydrocarbons such as isoprene.
Common Reagents and Conditions:
Oxidation: Catalyzed by squalene monooxygenase in biological systems.
Hydrogenation: Typically performed using palladium or nickel catalysts under mild conditions (e.g., 3 bar H₂ and 70°C).
Cracking: Conducted at high temperatures (above 723 K) with or without catalysts.
Major Products:
Squalene epoxide: from oxidation.
Squalane: from hydrogenation.
Isoprene and other smaller hydrocarbons: from cracking.
相似化合物的比较
Squalene is unique due to its high degree of unsaturation and its role as a biosynthetic precursor. Similar compounds include:
β-Carotene: A precursor to vitamin A with antioxidant properties.
Coenzyme Q10 (Ubiquinone): Involved in cellular energy production and also acts as an antioxidant.
Vitamins A, E, and K: Fat-soluble vitamins with various biological functions.
Squalene stands out for its extensive use in both biological systems and industrial applications, particularly in cosmetics and pharmaceuticals.
属性
CAS 编号 |
7683-64-9 |
|---|---|
分子式 |
C30H50 |
分子量 |
410.7 g/mol |
IUPAC 名称 |
(14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene |
InChI |
InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18?,29-23+,30-24? |
InChI 键 |
YYGNTYWPHWGJRM-MSTSHSMFSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |
手性 SMILES |
CC(=CCCC(=CCCC(=CCC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |
沸点 |
545 °F at 25 mmHg (NTP, 1992) 421.3 °C |
颜色/形态 |
Oil; crystals from ether/methanol (-5 °C) |
密度 |
0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float 0.8584 g/cu cm at 20 °C |
闪点 |
greater than 235 °F (NTP, 1992) 110 °C - closed cup |
熔点 |
-103 °F (NTP, 1992) -4.8 °C -75 °C |
Key on ui other cas no. |
111-02-4 7683-64-9 11051-27-7 |
物理描述 |
Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3. Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS] Liquid |
Pictograms |
Health Hazard |
保质期 |
Stable under recommended storage conditions. |
溶解度 |
less than 1 mg/mL at 66 °F (NTP, 1992) Practically insoluble in water. Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid Slightly soluble in alcohol; soluble in lipids and organic solvents |
同义词 |
Squalene |
蒸汽压力 |
6.3X10-6 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is squalene and what is its biological role?
A1: Squalene is a natural triterpenoid, a type of lipid composed of isoprene units. It acts as a key intermediate in the biosynthesis of sterols like cholesterol in animals and ergosterol in fungi. In plants, squalene is a precursor to various triterpenes and sterols. [, , , ]
Q2: How does squalene relate to cholesterol biosynthesis?
A2: Squalene is a crucial precursor to cholesterol. It undergoes cyclization by the enzyme squalene epoxidase to form 2,3-oxidosqualene, which is then further cyclized by oxidosqualene cyclase to produce lanosterol. Lanosterol is subsequently converted into cholesterol through a series of enzymatic reactions. [, , ]
Q3: Can squalene synthase inhibitors affect cholesterol levels?
A3: Yes, squalene synthase catalyzes the formation of squalene from farnesyl pyrophosphate. Inhibition of this enzyme leads to decreased cholesterol synthesis. Squalestatin 1 (SQ1) is an example of a squalene synthase inhibitor known to block cholesterol biosynthesis, causing an accumulation of metabolites like farnesyl pyrophosphate and farnesol. [, , ]
Q4: How do certain compounds affect squalene metabolism in the context of antifungal activity?
A4: Azasqualene and its derivatives, like 2,3-dihydro-2-azasqualene and its N-oxide, act as inhibitors of squalene-hopene cyclase, an enzyme essential for hopanoid biosynthesis in certain bacteria. By inhibiting this enzyme, these compounds can disrupt hopanoid production, which is essential for the growth of some bacteria. [, ]
Q5: Does squalene play a role in drug-induced CYP3A induction?
A5: Research suggests that inhibiting 2,3-oxidosqualene:lanosterol cyclase with specific inhibitors like Ro 48-8071 and BIBX 79 can lead to the accumulation of squalene metabolites. These metabolites activate the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes including CYP3A. This activation leads to increased CYP3A expression. []
Q6: What is the chemical formula and molecular weight of squalene?
A6: The molecular formula of squalene is C30H50, and its molecular weight is 410.72 g/mol. [, ]
Q7: What spectroscopic techniques are useful for identifying and characterizing squalene?
A7: Various spectroscopic techniques can be employed to identify and characterize squalene. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates squalene from other compounds and provides information about its mass-to-charge ratio, allowing for its identification. [, ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis helps identify functional groups present in squalene based on their characteristic absorption patterns. []
- Nuclear Magnetic Resonance Spectroscopy (NMR): NMR provides detailed information about the structure and connectivity of atoms in squalene. []
Q8: Are there alternative biological sources for squalene production?
A8: Yes, due to ethical concerns surrounding shark fishing, alternative sources for squalene production are being explored. These include:
- Plant-based sources: Olive oil, amaranth seed oil, and rice bran oil are known to contain significant amounts of squalene. [, , , , ]
- Microbial sources: Yeast-like fungi like Pseudozyma sp. have been identified as potential sources for squalene production. []
Q9: What are some applications of squalene?
A9: Squalene finds applications in various industries:
- Cosmetics: Squalene is a common ingredient in moisturizers, sunscreens, and other skincare products due to its emollient and antioxidant properties. [, ]
- Pharmaceuticals: It is used as an adjuvant in vaccines, enhancing the immune response. [, ]
Q10: How can computational chemistry and modeling be used to study squalene and its interactions?
A10: Computational chemistry plays a crucial role in understanding squalene interactions and developing inhibitors for enzymes involved in its metabolism.
- Molecular Docking: This technique predicts the preferred orientation of a molecule, like an inhibitor, when bound to a target protein, such as squalene synthase or squalene epoxidase. [, ]
- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of squalene and its interactions with enzymes over time. []
- Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structure of squalene analogs with their biological activity, aiding in the design of more potent inhibitors. [, , ]
Q11: What are some analytical methods used to quantify squalene?
A11: Common analytical methods for squalene quantification include:
- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies squalene based on its interactions with a stationary phase. [, ]
- Thin-Layer Chromatography (TLC): TLC is a simpler technique used for the qualitative and semi-quantitative analysis of squalene. []
Q12: Are there any concerns regarding the safety of using squalene?
A13: While generally considered safe for topical and dietary use, some individuals may experience allergic reactions to squalene. More research is needed to fully understand its long-term effects and potential toxicity. [, ]
Q13: What are the environmental implications of squalene production?
A14: The traditional source of squalene, shark liver oil, raises ecological concerns due to the overfishing of sharks. Shifting towards sustainable alternatives like plant-based or microbial sources is crucial for minimizing the environmental impact. [, , ]
Q14: How can research infrastructure and resources aid in advancing squalene research?
A14: Continued research on squalene benefits from access to:
- Genomic Databases: These databases provide genetic information about various organisms, facilitating the identification of genes involved in squalene biosynthesis and the development of genetically engineered organisms for squalene production. [, , , ]
- High-Throughput Screening Platforms: These platforms allow for the rapid screening of large libraries of compounds for potential squalene synthase or squalene epoxidase inhibitors. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
